![molecular formula C13H8BrCl2NO B2655227 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol CAS No. 136286-89-0](/img/structure/B2655227.png)

4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

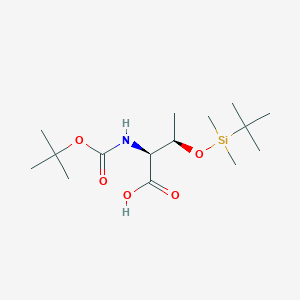

“4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C13H8BrCl2NO and a molecular weight of 345.02 .

Synthesis Analysis

This compound is synthesized from the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by a central C6=N2 bond. The dihedral angle between the two substituted phenyl moieties (C1—C2—C3—C4—C5—C6 and C8—C9—C10—C11—C12—C13) is 35.34° . There is an intramolecular O—H⋯N hydrogen bond in the molecular structure of the title compound .Chemical Reactions Analysis

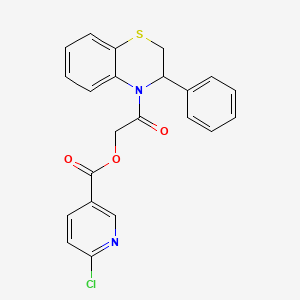

The Schiff base can undergo complexation reactions with copper (II), cobalt (II) as nitrate salts, and with Rhodium (III) as chloride salt to produce three-coordinate metal complexes, with a Schiff base: Metal ion ratio of 2:1 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 345.02 and a molecular formula of C13H8BrCl2NO . It has a brown color and a melting point greater than 350°C .Scientific Research Applications

Molecular Structure Investigation

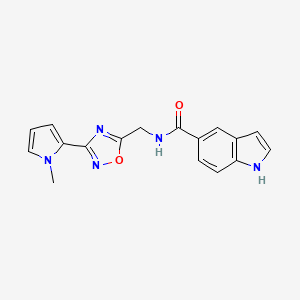

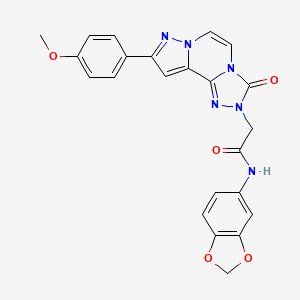

Investigations into the molecular structure of derivatives closely related to "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have utilized crystallographic, spectroscopic, and computational methods. These studies have helped in understanding the tautomerism and aromaticity of the compounds, revealing a preference for the phenol-imine form in solid and solvent media (Kaştaş et al., 2020).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde and amines containing alkyl halide pendant groups. These compounds have been analyzed using FT-IR and 1H NMR spectroscopy, elemental analysis, thermal studies, and single-crystal X-ray diffraction, providing insights into their structure and bonding nature (Grivani et al., 2013).

Computational Study and Applications

Further studies have extended to the computational analysis and potential applications of these compounds. For example, oxido-vanadium(V) complexes involving derivatives of "this compound" have been synthesized and characterized, with computational studies supporting the experimental data. These complexes show potential in catalysis due to their structural and electronic properties (Sheikhshoaie et al., 2015).

Catalysis and Sensing Applications

Research has also explored the catalytic activities of complexes derived from "this compound" and its derivatives. For instance, the catalytic degradation of environmental pollutants and the synthesis of cyclic carbonates from CO2 fixation have been studied, demonstrating the utility of these compounds in environmental remediation and green chemistry (Ikiz et al., 2015). Additionally, Schiff base receptors based on these derivatives have been developed for the naked-eye detection of hydrogen carbonate ions in aqueous media, showing promise for analytical applications (Naderi et al., 2019).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-bromo-2-[(2,4-dichlorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEZBEZNZSHTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2655146.png)

![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-nitrobenzamide](/img/structure/B2655152.png)

![N-[4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2655154.png)

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655155.png)

![N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655158.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2655161.png)

![7-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2655166.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2655167.png)